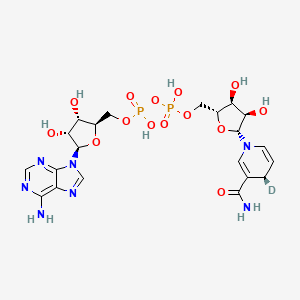
(R)-NADH-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-NADH-d1, also known as ®-Nicotinamide Adenine Dinucleotide Hydride-d1, is a deuterated form of NADH. It is a coenzyme found in all living cells and plays a crucial role in the biochemical processes of energy production. This compound is involved in redox reactions, carrying electrons from one reaction to another, and is essential for the production of ATP, the energy currency of the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-NADH-d1 typically involves the deuteration of NADH. This process can be achieved through various methods, including chemical synthesis and enzymatic reduction. One common method involves the reduction of NAD+ using deuterated reducing agents under controlled conditions to produce ®-NADH-d1.
Industrial Production Methods
Industrial production of ®-NADH-d1 often involves biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to produce high yields of ®-NADH-d1. The fermentation process is optimized for maximum yield and purity, followed by extraction and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-NADH-d1 undergoes various chemical reactions, including:
Oxidation: ®-NADH-d1 can be oxidized to ®-NAD+.
Reduction: It can act as a reducing agent in biochemical reactions.
Substitution: In some reactions, the hydride ion can be substituted by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving ®-NADH-d1 include deuterated solvents, reducing agents like sodium borohydride, and oxidizing agents such as molecular oxygen. Reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound.
Major Products
The major products formed from reactions involving ®-NADH-d1 depend on the specific reaction conditions. For example, oxidation of ®-NADH-d1 results in the formation of ®-NAD+, while reduction reactions can produce various reduced substrates.
Applications De Recherche Scientifique
®-NADH-d1 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in synthetic organic chemistry.
Biology: Plays a crucial role in studying metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and mitochondrial disorders.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mécanisme D'action
The mechanism of action of ®-NADH-d1 involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This process is essential for the production of ATP in the mitochondria. The molecular targets of ®-NADH-d1 include various dehydrogenase enzymes, which catalyze the transfer of electrons in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
NADH: The non-deuterated form of ®-NADH-d1, involved in similar biochemical processes.
NADPH: Another coenzyme that acts as an electron carrier, primarily in anabolic reactions.
FADH2: A similar electron carrier involved in the electron transport chain.
Uniqueness
The uniqueness of ®-NADH-d1 lies in its deuterated form, which provides distinct advantages in scientific research. The presence of deuterium can enhance the stability of the compound and provide insights into reaction mechanisms through isotopic labeling studies.
Propriétés
Formule moléculaire |
C21H29N7O14P2 |
|---|---|
Poids moléculaire |
666.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[(4R)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10-,11-,13-,14-,15-,16-,20-,21- |
Clé InChI |
BOPGDPNILDQYTO-IGGDJQQVSA-N |
SMILES isomérique |
[H][C@]1(C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H] |
SMILES canonique |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















